Nadifloxacin
Overview
Description
Nadifloxacin is a topical fluoroquinolone antibiotic primarily used for the treatment of acne vulgaris and bacterial skin infections . It is known for its broad-spectrum antibacterial activity against aerobic Gram-positive, Gram-negative, and anaerobic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . This compound works by inhibiting the enzyme DNA gyrase, which is involved in bacterial DNA synthesis and replication, thereby preventing bacterial multiplication .
Mechanism of Action
Target of Action
Nadifloxacin, a topical fluoroquinolone antibiotic, primarily targets the enzyme DNA gyrase . This enzyme plays a crucial role in bacterial DNA synthesis and replication .
Mode of Action
This compound inhibits the activity of DNA gyrase, thereby preventing the synthesis and replication of bacterial DNA . This inhibition results in the cessation of bacterial multiplication . In addition to its antibacterial action, this compound also exhibits sebostatic and anti-inflammatory actions , contributing to the improvement of the patient’s clinical condition .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the synthesis and replication of bacterial DNA . By inhibiting DNA gyrase, this compound disrupts this pathway, leading to the inhibition of bacterial growth .
Pharmacokinetics
Following a single topical application of 10g this compound 1% cream to normal human back skin, the highest plasma concentration was determined to be 107 ng/mL with an elimination half-life of 19.4 hours . Approximately 0.09% of the administered dose was excreted in the urine over 48 hours post-dosing . The plasma concentration reached a steady state on Day 5 of repeated administration study when this compound 1% cream was applied at 5g twice daily to normal healthy individuals for a period of 7 days . The plasma concentration reached a peak of 4.1 ng/ml at 8 hours post-final dosing with an elimination half-life of 23.2 hours . The urinary excretion rate reached 0.16% on Day 7 .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of bacterial DNA synthesis and replication, leading to the cessation of bacterial growth . Additionally, this compound exhibits sebostatic and anti-inflammatory actions, which contribute to the improvement of the clinical condition of the patient .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formulation of this compound can affect its delivery and penetration into the skin . . This suggests that the formulation and delivery method of this compound can significantly influence its action and efficacy.
Biochemical Analysis
Biochemical Properties
Nadifloxacin plays a crucial role in biochemical reactions by inhibiting the enzyme DNA gyrase, which is essential for bacterial DNA synthesis and replication . This inhibition prevents bacterial multiplication, thereby exerting its antibacterial effects . This compound interacts with various enzymes and proteins, including DNA gyrase and topoisomerase IV, which are critical for maintaining the supercoiling of bacterial DNA . These interactions disrupt the normal functioning of bacterial cells, leading to their death.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by inhibiting bacterial DNA synthesis, which is vital for cell replication and survival . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism, leading to the death of bacterial cells . This compound’s antibacterial action also includes sebostatic and anti-inflammatory effects, contributing to the improvement of clinical conditions in patients with acne .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of DNA gyrase and topoisomerase IV, enzymes that are crucial for bacterial DNA replication . By binding to these enzymes, this compound prevents the supercoiling and uncoiling of bacterial DNA, which is necessary for replication and transcription . This inhibition leads to the disruption of bacterial DNA synthesis, ultimately resulting in bacterial cell death . Additionally, this compound exhibits sebostatic and anti-inflammatory actions, further enhancing its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Following a single topical application, the highest plasma concentration is reached within a few hours, with an elimination half-life of approximately 19.4 hours . Repeated applications lead to a steady-state concentration, indicating the stability of this compound over time . Long-term studies have shown that this compound maintains its antibacterial activity and does not degrade significantly, ensuring its efficacy in prolonged treatments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound result in increased antibacterial activity, but also raise the risk of toxic or adverse effects . Threshold effects have been observed, where a minimum effective dose is required to achieve significant antibacterial action . At high doses, this compound may cause adverse effects such as skin irritation and systemic toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways that include its absorption, distribution, metabolism, and excretion . After topical application, this compound is absorbed into the skin and reaches the systemic circulation . It is metabolized primarily in the liver, where it undergoes biotransformation to inactive metabolites . These metabolites are then excreted through the urine . The metabolic pathways of this compound ensure its effective clearance from the body, preventing accumulation and potential toxicity .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, this compound accumulates in the cytoplasm and targets bacterial DNA . Its distribution within tissues ensures effective antibacterial action at the site of infection .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm of bacterial cells . It targets the bacterial DNA gyrase and topoisomerase IV enzymes, which are located in the cytoplasm . This compound’s activity is influenced by its localization, as it needs to reach these enzymes to exert its antibacterial effects . Post-translational modifications and targeting signals may also play a role in directing this compound to specific compartments within bacterial cells .
Preparation Methods
Nadifloxacin is synthesized through a series of chemical reactions starting from 3,4-difluoroacetanilide . The key intermediate, 2-bromo-4,5-difluoroacetanilide, is prepared by bromination of 3,4-difluoroacetanilide using novel brominating agents such as sodium bromate/sodium bisulfite or sodium bromide/sodium hypochlorite . The final product is obtained through further reactions involving cyclization and fluorination . Industrial production methods often involve optimization of these synthetic routes to minimize impurities and maximize yield .
Chemical Reactions Analysis
Nadifloxacin undergoes various chemical reactions, including:
Substitution: Substitution reactions, such as glycosylation, can improve the solubility and bioavailability of this compound.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and glycosylating agents . The major products formed from these reactions are derivatives of this compound with modified antibacterial properties .
Scientific Research Applications
Nadifloxacin has a wide range of scientific research applications:
Comparison with Similar Compounds
Nadifloxacin is compared with other fluoroquinolone antibiotics such as delafloxacin, finafloxacin, and JNJ-Q2 . While all these compounds share a similar mechanism of action, this compound is unique in its topical application and broad-spectrum activity against both Gram-positive and Gram-negative bacteria . Unlike some other fluoroquinolones, this compound does not show cross-resistance with other new fluoroquinolones, making it a valuable option for treating resistant bacterial infections .
Properties
IUPAC Name |
7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4/c1-10-2-3-12-16-13(18(24)14(19(25)26)9-22(10)16)8-15(20)17(12)21-6-4-11(23)5-7-21/h8-11,23H,2-7H2,1H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJTVFIEFKZWCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046483 | |
Record name | Nadifloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124858-35-1 | |
Record name | Nadifloxacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124858-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nadifloxacin [INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124858351 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nadifloxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12447 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | nadifloxacin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759622 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nadifloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 124858-35-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NADIFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CL9Y5YZEQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does nadifloxacin exert its antibacterial effect?
A1: this compound operates by inhibiting bacterial DNA gyrase and topoisomerase IV [, , , , , ]. These enzymes are crucial for bacterial DNA replication and cell division. By blocking their function, this compound disrupts bacterial growth and leads to cell death.
Q2: What is the primary target of this compound in Staphylococcus aureus?
A2: Research suggests that this compound primarily targets DNA gyrase in Staphylococcus aureus []. This conclusion is based on the observation that this compound resistance in S. aureus is primarily linked to mutations in the DNA gyrase gene and less so to mutations in the topoisomerase IV gene.
Q3: What is the chemical structure of this compound?
A3: this compound features a benzo-(ij)-quinolizine skeleton with fluorine at the ninth position and N-hydroxypiperizine at the eighth position []. It exists as a racemic compound, meaning it contains equal amounts of both left- and right-handed enantiomers.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C21H22FN3O4, and its molecular weight is 399.42 g/mol [].
Q5: Has the stability of this compound been investigated in mixtures with other topical agents?
A5: Yes, research indicates that mixing this compound ointment with tetracycline ointment can negatively impact stability. Specifically, the tetracycline content in the mixture decreased over time, likely due to the presence of sodium hydroxide in the this compound ointment []. This highlights the importance of considering potential interactions when combining this compound with other topical agents.
Q6: Have any structural modifications been explored to improve the properties of this compound?
A6: Yes, to enhance solubility, researchers have synthesized glycosides of this compound []. These modifications involved attaching various sugar molecules to the this compound structure. While these modifications did improve solubility, they generally resulted in reduced antibacterial potency compared to unmodified this compound.
Q7: What formulation strategies have been explored for this compound?
A7: Researchers have developed microemulsion gel formulations of this compound to potentially improve its delivery []. These formulations demonstrated promising characteristics such as small globule size, good stability, enhanced skin permeation, and improved antibacterial activity compared to commercially available this compound cream.
Q8: Are there stable formulations of the S-(−)-nadifloxacin L-arginine salt?
A8: Yes, research describes stable pharmaceutical compositions of the S-(−)-nadifloxacin L-arginine salt, including injection liquids and freeze-dried powders []. These formulations incorporate metal complexing agents to enhance the stability of the S-(−)-nadifloxacin L-arginine salt, particularly under lighting conditions.
Q9: What is known about the absorption of topical this compound?
A9: Studies indicate that systemic absorption of topically applied this compound is negligible []. This finding is crucial for understanding its safety profile and minimizing the risk of systemic side effects.
Q10: What is the evidence for the efficacy of this compound in treating acne vulgaris?
A10: Numerous clinical trials have demonstrated the efficacy of this compound in treating acne vulgaris [, , , , , , , ]. These trials consistently show significant reductions in inflammatory lesions, comedones, and improvements in clinical grading scores after treatment with this compound.
Q11: How does the efficacy of this compound compare to other topical antibiotics for acne?
A11: Clinical trials directly comparing this compound to other topical antibiotics like erythromycin and clindamycin reveal comparable efficacy [, , , , , ]. This suggests that this compound offers a valuable alternative to existing topical antibiotic options for acne treatment.
Q12: Has this compound been studied in combination with other topical agents for acne?
A12: Yes, clinical trials have investigated the efficacy and safety of this compound in combination with benzoyl peroxide, adapalene, and tretinoin [, , , , ]. Results suggest that these combinations can be safe and effective in treating acne vulgaris.
Q13: Is there evidence of emerging resistance to this compound?
A13: While initial studies showed low resistance rates to this compound [, , ], recent research indicates increasing resistance, particularly in Staphylococcus epidermidis []. This highlights the importance of continuous monitoring for emerging resistance patterns.
Q14: What mutations are associated with this compound resistance in Staphylococcus aureus?
A14: Research has identified mutations in the QRDRs (quinolone resistance-determining regions) of the A subunit of DNA gyrase as a key factor in this compound resistance in Staphylococcus aureus []. These mutations likely alter the binding affinity of this compound to the enzyme, reducing its effectiveness.
Q15: What is the safety profile of topical this compound?
A15: Clinical trials report that topical this compound is generally well-tolerated with mild side effects [, , , , , , ]. The most common side effects include dryness, burning sensations, and erythema at the application site.
Q16: What analytical methods are used to quantify this compound?
A16: Several analytical methods have been developed and validated for the quantification of this compound in various matrices, including:
- High-Performance Liquid Chromatography (HPLC): This technique offers high sensitivity and selectivity for quantifying this compound in bulk drug substances and pharmaceutical formulations [, ].
- Ultra-Performance Liquid Chromatography (UPLC): UPLC, a more advanced form of HPLC, provides enhanced resolution and shorter analysis times, making it suitable for analyzing complex samples such as combined dosage forms and biological fluids [].
- Thin Layer Chromatography (TLC): TLC, a simpler and more cost-effective method, allows for rapid separation and identification of this compound and its potential degradation products, making it useful for stability-indicating assays [].
- Spectrophotometry: This technique utilizes the characteristic ultraviolet (UV) absorbance of this compound for its quantification, offering a simple and cost-effective approach for routine analysis [].
Q17: How is the quality of this compound assured during manufacturing?
A17: Quality control measures for this compound likely involve rigorous testing at various stages of production, including raw material analysis, in-process controls, and final product testing [, ]. These measures ensure that the manufactured this compound consistently meets the required purity, potency, and safety standards.
Q18: Has this compound been investigated in drug delivery systems beyond traditional topical formulations?
A18: Yes, researchers have explored the use of polyhexamethylene biguanide (PHMB) and this compound self-assembled nanoparticles to enhance antimicrobial effects against intracellular methicillin-resistant Staphylococcus aureus (MRSA) []. These nanoparticles demonstrate promising activity against intracellular bacteria and reduced toxicity to host cells, indicating their potential for treating challenging skin infections.
Q19: Are there any insights into the potential anti-inflammatory effects of this compound?
A19: Yes, research suggests that this compound might possess anti-inflammatory properties beyond its antibacterial action [, , ]. Studies have shown that this compound can downregulate the production of matrix metalloproteinases (MMPs), enzymes involved in inflammation and tissue remodeling. This finding suggests that this compound could contribute to reducing inflammation and potentially preventing scar formation in acne lesions.
Q20: Have there been studies investigating the impact of this compound on neutrophil functions?
A20: Yes, in vitro studies have shown that this compound can modulate neutrophil activity []. Specifically, this compound was found to reduce the generation of reactive oxygen species (ROS) like superoxide radical anions and hydroxyl radicals by neutrophils. These ROS are involved in oxidative stress and tissue damage during inflammation. While this compound did not significantly affect neutrophil chemotaxis or phagocytosis, its ability to modulate ROS production suggests a potential additional mechanism for its anti-inflammatory effects.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.